molecular formula C14H15NO3 B12607760 Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate CAS No. 918161-86-1

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Cat. No.: B12607760
CAS No.: 918161-86-1
M. Wt: 245.27 g/mol
InChI Key: DBKNWYMSGVXASJ-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a carboxylate ester group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Prop-2-en-1-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-methoxy-1H-indole-2-carboxylate: Lacks the prop-2-en-1-yl group.

    Methyl 1-(prop-2-en-1-yl)-1H-indole-2-carboxylate: Lacks the methoxy group.

    6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Lacks the ester group.

Uniqueness

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is unique due to the presence of all three functional groups (methoxy, prop-2-en-1-yl, and carboxylate ester) on the indole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

918161-86-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 6-methoxy-1-prop-2-enylindole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3

InChI Key

DBKNWYMSGVXASJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC

Origin of Product

United States

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